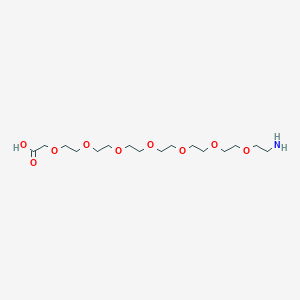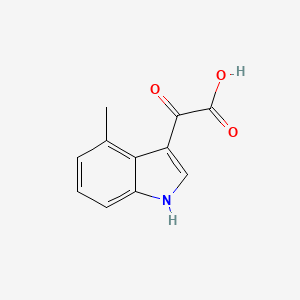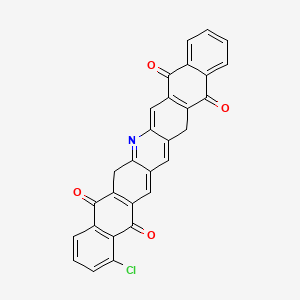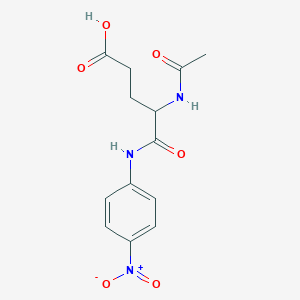![molecular formula C11H20F2N2 B12280095 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring and a pyrrolidine ring substituted with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane can be achieved through a multi-step process. One common method involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system. The subsequent hydrogenolysis provides the azepane in just two steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in drug discovery and development.
Wirkmechanismus
The mechanism of action for 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, also widely used in drug discovery.
Azepane: A seven-membered nitrogen-containing ring, similar to the compound but without the difluoropyrrolidine substitution.
Uniqueness
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane is unique due to its combination of a seven-membered azepane ring and a difluoropyrrolidine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H20F2N2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-[(4,4-difluoropyrrolidin-2-yl)methyl]azepane |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)7-10(14-9-11)8-15-5-3-1-2-4-6-15/h10,14H,1-9H2 |
InChI-Schlüssel |
LQYCGQJXYNPXKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC2CC(CN2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)




![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)
![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)

![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)




![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280099.png)
